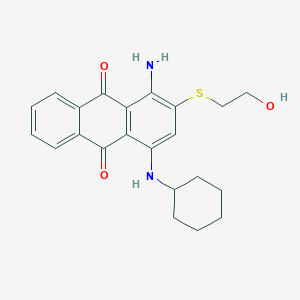
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anthracenedione core, an amino group, a cyclohexylamino group, and a hydroxyethylthio group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using ammonia or amines.
Cyclohexylamino Group Addition: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions.
Attachment of the Hydroxyethylthio Group: The final step involves the reaction of the intermediate with 2-mercaptoethanol under basic or acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene or other reduced forms.
Substitution: The amino and hydroxyethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and other derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Catalysts: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Enzyme Inhibitors: Functions as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: Investigated for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Electronics: Employed in the production of electronic components due to its conductive properties.
Mecanismo De Acción
The mechanism of action of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The hydroxyethylthio group may enhance its solubility and facilitate its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the cyclohexylamino and hydroxyethylthio groups.
2-Hydroxyanthraquinone: Contains a hydroxy group but lacks the amino and cyclohexylamino groups.
Anthracene-9,10-dione: The core structure without any substituents.
Uniqueness
The presence of the cyclohexylamino and hydroxyethylthio groups in 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione imparts unique chemical and biological properties, making it distinct from other anthraquinones
Propiedades
Número CAS |
17362-05-9 |
|---|---|
Fórmula molecular |
C22H24N2O3S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
Clave InChI |
CBPYVXPFDNCXPY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
SMILES canónico |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Key on ui other cas no. |
17362-05-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















